Afatinib Dimaleate is the dimaleate salt form of afatinib, an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib (has active moiety).
Afatinib dimaleate
CAS No.: 850140-73-7
VCID: VC21328456
Molecular Formula: C28H29ClFN5O7
Molecular Weight: 602.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Afatinib dimaleate is a pharmaceutical compound used primarily in the treatment of certain types of cancer, most notably non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. It is marketed under the brand name Gilotrif by Boehringer Ingelheim. Afatinib dimaleate is a dimaleate salt form of afatinib, which is a 4-anilinoquinazoline tyrosine kinase inhibitor . Pharmacological ActionAfatinib dimaleate acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) family, including EGFR, HER2, and HER4 . By inhibiting these receptors, it blocks signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth . Clinical UseAfatinib dimaleate is approved for the first-line treatment of patients with metastatic NSCLC harboring common EGFR mutations, as detected by an FDA-approved test . It is administered orally in the form of tablets. Clinical TrialsSeveral clinical trials have evaluated the efficacy and safety of afatinib dimaleate. For instance, a phase II/III trial compared afatinib dimaleate alone with afatinib dimaleate plus cetuximab in treating EGFR mutation-positive NSCLC . Another study focused on the bioequivalence of different formulations of afatinib dimaleate, demonstrating that the test formulation was bioequivalent to the reference formulation under fasting conditions . Bioequivalence Study Results
These results indicate that the test formulation is equivalent to the reference formulation in terms of pharmacokinetic parameters . Safety and TolerabilitySafety assessments of afatinib dimaleate have included monitoring of vital signs, physical examinations, laboratory tests, and electrocardiograms. The compound is generally well-tolerated, although common side effects include diarrhea, rash, and stomatitis . |
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CAS No. | 850140-73-7 | ||||||||
Product Name | Afatinib dimaleate | ||||||||
Molecular Formula | C28H29ClFN5O7 | ||||||||
Molecular Weight | 602.0 g/mol | ||||||||
IUPAC Name | (Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | ||||||||
Standard InChI | InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 | ||||||||
Standard InChIKey | LIENDGDDWJRJLO-WFFUCRSMSA-N | ||||||||
Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O | ||||||||
SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | ||||||||
Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O | ||||||||
Appearance | Solid Powder | ||||||||
Purity | > 95% | ||||||||
Quantity | Milligrams-Grams | ||||||||
Synonyms | (2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |
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PubChem Compound | 11204194 | ||||||||
Last Modified | Aug 15 2023 |
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